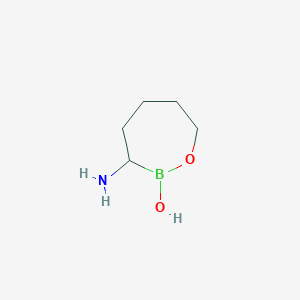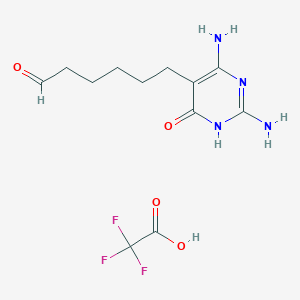
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and several drugs.
Vorbereitungsmethoden
The synthesis of 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate involves multiple steps. One reported method includes the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of acetonitrile and sodium hydroxide . The intermediate products are then further reacted with various α-amino acids or γ-amino butyric acid using N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine as coupling reagents .
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of amino groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the hexanal moiety can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate has been studied for its potential as an antiparasitic agent. It has shown inhibitory activity against the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei, a parasite responsible for African sleeping sickness . This compound’s ability to inhibit FolD makes it a promising candidate for the development of new antiparasitic drugs.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimidine-based inhibitors of FolD, such as methotrexate and trimethoprim. 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is unique due to its specific structure, which allows it to bind more effectively to the FolD enzyme in Trypanosoma brucei . This specificity could potentially lead to fewer side effects and greater efficacy in treating parasitic infections.
Eigenschaften
CAS-Nummer |
647831-48-9 |
|---|---|
Molekularformel |
C12H17F3N4O4 |
Molekulargewicht |
338.28 g/mol |
IUPAC-Name |
6-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)hexanal;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N4O2.C2HF3O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8;3-2(4,5)1(6)7/h6H,1-5H2,(H5,11,12,13,14,16);(H,6,7) |
InChI-Schlüssel |
PKNJVGOSJWGBTL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC=O)CCC1=C(N=C(NC1=O)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
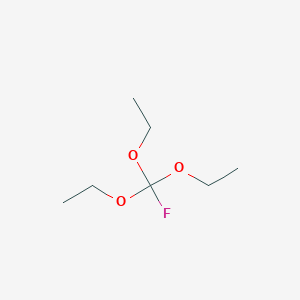
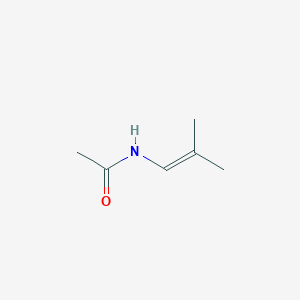
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)

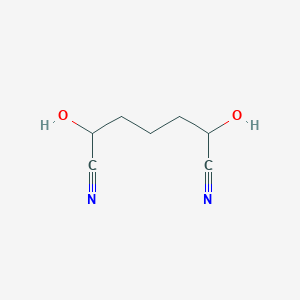
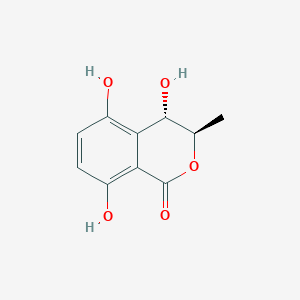
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
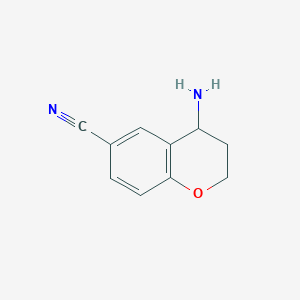
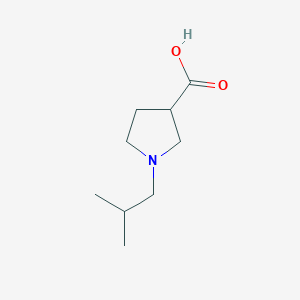
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
